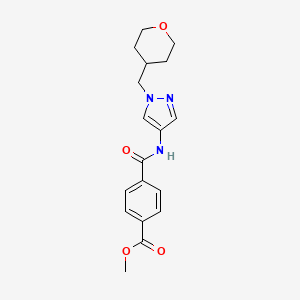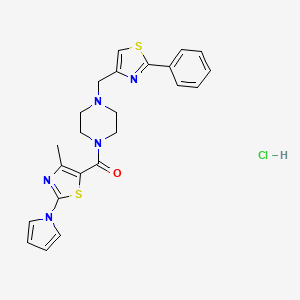
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
Research on molecular interactions involving similar compounds has led to the development of pharmacophore models. For instance, studies on cannabinoid receptor antagonists have provided insights into the steric and electrostatic requirements for binding to CB1 receptors, facilitating the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial Activity
Compounds with the thiazolyl and piperazinyl moieties have been synthesized and evaluated for their in vitro antimicrobial activities. These studies reveal that such compounds exhibit variable and modest activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Patel et al., 2011).
Antipsychotic Investigation
Novel derivatives containing similar structural features have been synthesized and assessed for their antipsychotic activity. These studies aim to identify new therapeutic agents for psychiatric disorders, with some compounds showing significant antipsychotic effects in preclinical models (Gopi et al., 2017).
Insecticidal Activity
The search for new bioactive compounds has led to the synthesis of novel thiazole derivatives with piperidine substituents, showing promising insecticidal activities against pests like armyworm. This research highlights the potential of such compounds in agricultural applications (Ding et al., 2019).
Antiviral and Anticancer Evaluations
Further investigations have focused on the antiviral and anticancer properties of compounds with similar structural frameworks. These studies include the synthesis of derivatives with potential activity against viruses like HSV and HAV, as well as cancer cell lines, underscoring the therapeutic potential of these compounds (Attaby et al., 2006).
Molecular Docking Studies
Advanced computational methods, such as molecular docking studies, have been utilized to understand the interaction mechanisms of these compounds with biological targets. These studies provide insights into the molecular basis of their activity and guide the design of more potent and selective agents (Shahana & Yardily, 2020).
Zukünftige Richtungen
The future directions for research on this compound could include elucidating its synthesis process, studying its chemical reactions, determining its mechanism of action, and evaluating its physical and chemical properties. Additionally, its safety profile and potential hazards should be investigated .
Eigenschaften
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS2.ClH/c1-17-20(31-23(24-17)28-9-5-6-10-28)22(29)27-13-11-26(12-14-27)15-19-16-30-21(25-19)18-7-3-2-4-8-18;/h2-10,16H,11-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAYJABBDLVTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

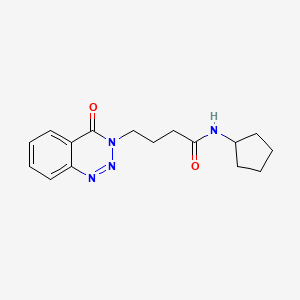
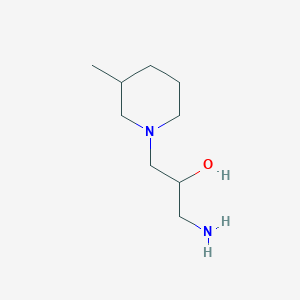
![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2740792.png)

![3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole](/img/structure/B2740795.png)

![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-5-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2740797.png)
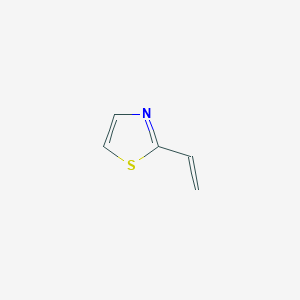
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2740800.png)
